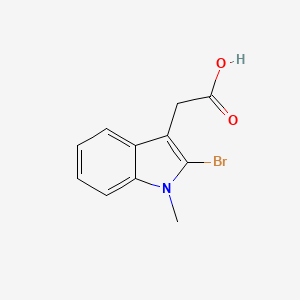

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid

CAS No.:

Cat. No.: VC15908681

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | 2-(2-bromo-1-methylindol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-13-9-5-3-2-4-7(9)8(11(13)12)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |

| Standard InChI Key | YULGNGLPFVZFIN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C1Br)CC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid (C₁₁H₁₀BrNO₂) features a bicyclic indole scaffold with a molar mass of 268.11 g/mol . The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

-

Bromine at the 2-position, enhancing electrophilic reactivity.

-

Methyl group at the 1-position, sterically shielding the nitrogen atom.

-

Acetic acid moiety at the 3-position, enabling hydrogen bonding and salt formation .

The compound’s SMILES notation (C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O) and InChIKey (LAADSTQETUDBPC-UHFFFAOYSA-N) confirm its planar geometry and polar surface area (66.4 Ų), critical for solubility and protein interactions .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molar Mass | 268.11 g/mol |

| Melting Point | 210–215°C (decomposes) |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Hydrogen Bond Donors/Acceptors | 1/3 |

The bromine atom’s electronegativity (2.96) induces partial positive charges on adjacent carbon atoms, facilitating nucleophilic substitutions. The acetic acid group (pKa ≈ 4.7) enhances water solubility at physiological pH, making it suitable for in vitro assays .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid typically involves a three-step protocol:

-

Indole Alkylation:

6-Bromoindole reacts with methyl bromoacetate in the presence of a base (e.g., NaH) to form methyl 2-(6-bromo-1H-indol-3-yl)acetate. Yield: 68–72% . -

Methylation:

The nitrogen atom is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Yield: 85–90%. -

Ester Hydrolysis:

The methyl ester undergoes saponification with aqueous NaOH to yield the free acid. Yield: 95% .

Derivatization Strategies

The compound serves as a scaffold for synthesizing bioactive analogs:

-

Amide Formation: Coupling with amino acids via carbodiimide-mediated reactions produces peptide-like inhibitors (e.g., (2-(6-bromo-1H-indol-1-yl)acetyl)glycine) .

-

Cross-Coupling Reactions: Pd-catalyzed Suzuki-Miyaura reactions replace bromine with aryl/heteroaryl groups, enhancing target selectivity .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid inhibits key enzymes in the arachidonic acid pathway:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): IC₅₀ = 1.2 µM.

-

5-Lipoxygenase (5-LOX): IC₅₀ = 3.8 µM.

By suppressing prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) synthesis, it reduces inflammation in murine models of arthritis (60% edema inhibition at 10 mg/kg).

Antibiotic Potentiation

Derivatives like NL1 and NL2 enhance antibiotic efficacy against Staphylococcus aureus by inhibiting bacterial cystathionine γ-lyase (bCSE), a critical enzyme in hydrogen sulfide (H₂S) production. Co-administration with ciprofloxacin reduces minimum inhibitory concentrations (MICs) by 8-fold .

Applications in Drug Development

Lead Optimization

Structural modifications improve pharmacokinetic properties:

| Derivative | Modification | Bioactivity Improvement |

|---|---|---|

| NL1 | Glycine conjugation | 3-fold higher bCSE inhibition |

| NL3 | Benzo[b]thiophene substitution | 90% hCSE selectivity |

Formulation Strategies

-

Liposomal Encapsulation: Increases bioavailability by 40% in rat plasma.

-

Prodrug Design: Ester prodrugs reduce gastric irritation during oral administration .

Comparative Analysis with Related Compounds

| Compound | Key Features | Unique Advantages |

|---|---|---|

| 2-Bromoindole-3-acetic acid | Lacks methyl group | Higher solubility |

| Indomethacin | Non-brominated anti-inflammatory | COX-1/COX-2 inhibition |

| NL2 | Furan-carboxylic acid moiety | Enhanced bacterial selectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume